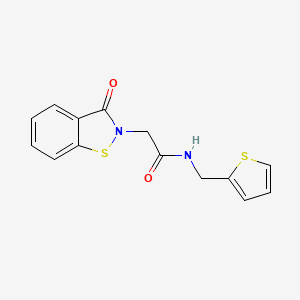![molecular formula C19H22Cl2N2O3S B4893217 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2006, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
CCG-1423 inhibits the activity of ROCK by binding to its kinase domain and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of ROCK, resulting in the inhibition of cellular processes that are regulated by ROCK.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and proliferation, induction of apoptosis, and regulation of cytoskeletal dynamics. It has also been shown to have anti-inflammatory effects and to regulate blood pressure in animal models.
Advantages and Limitations for Lab Experiments
CCG-1423 has several advantages for use in lab experiments, including its small size, high potency, and specificity for ROCK inhibition. However, it also has some limitations, including its relatively short half-life and potential off-target effects.
Future Directions
There are several future directions for the study of CCG-1423, including the development of more potent and selective inhibitors of ROCK, the identification of new therapeutic applications for CCG-1423, and the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy. Additionally, the study of CCG-1423 in animal models of disease and clinical trials in humans will be important for further understanding its potential therapeutic applications.
Synthesis Methods
The synthesis of CCG-1423 involves a multi-step process that includes the reaction of 2-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide. This compound is then reacted with isobutyl glycine to form N~2~-(2-chlorobenzyl)-N~1~-isobutylglycinamide, which is further reacted with sodium hydroxide to form CCG-1423.
Scientific Research Applications
CCG-1423 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of Rho-associated protein kinase (ROCK), which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-14(2)11-22-19(24)13-23(12-15-5-3-4-6-18(15)21)27(25,26)17-9-7-16(20)8-10-17/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGLQFUMNGJVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4893138.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-(2-thienyl)acetamide](/img/structure/B4893146.png)
![N,N'-[(4-chlorophenyl)methylene]dipentanamide](/img/structure/B4893153.png)
![(6,8,9-trimethyl-4-vinyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B4893176.png)

![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)

![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)

![methyl 3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4893233.png)